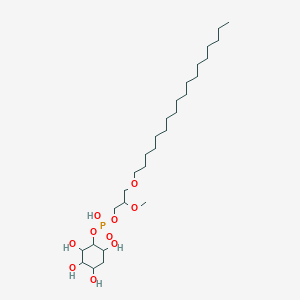
1-Hydroxy-2-phenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2-phenylnaphthalene is an organic compound with the molecular formula C16H12O It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon and a phenyl group is attached to the second carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by reduction and subsequent cyclization to form the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Hydroxy-2-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-keto-2-phenylnaphthalene or 1-carboxy-2-phenylnaphthalene.
Reduction: Formation of 1,2-dihydroxy-2-phenylnaphthalene.
Substitution: Formation of halogenated derivatives such as 1-hydroxy-2-(4-bromophenyl)naphthalene.
科学研究应用
1-Hydroxy-2-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Hydroxy-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
1-Hydroxy-2-phenylnaphthalene can be compared with other similar compounds, such as:
1-Hydroxy-2-naphthoic acid: Similar structure but with a carboxyl group instead of a phenyl group, leading to different chemical properties and applications.
2-Phenyl-1-naphthol: Similar structure but with the hydroxyl and phenyl groups swapped, resulting in different reactivity and biological activity.
Phenyl 1-hydroxy-2-naphthoate: An ester derivative with different solubility and stability properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
属性
| 60433-62-7 | |
分子式 |
C16H12O |
分子量 |
220.26 g/mol |
IUPAC 名称 |
2-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H12O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11,17H |
InChI 键 |
AVVFSYNLQVDQID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/no-structure.png)
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)


![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)

![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)
